molecular formula C10H8F3N3S B2977092 3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine CAS No. 1912400-29-3

3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine

Cat. No.: B2977092
CAS No.: 1912400-29-3
M. Wt: 259.25
InChI Key: CKLJHTSLMLGPRT-UHFFFAOYSA-N
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Description

3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine (CAS: 1912400-29-3) is a pyrazole derivative featuring a trifluoromethylthio (-SCF₃) substituent on the phenyl ring at the 3-position of the pyrazole core. This compound is of interest in medicinal and agrochemical research due to the electron-withdrawing properties of the -SCF₃ group, which enhances metabolic stability and binding affinity in biological systems . Its molecular formula is C₁₀H₇F₃N₃S, with a molecular weight of 258.25 g/mol.

Properties

IUPAC Name

5-[3-(trifluoromethylsulfanyl)phenyl]-1H-pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)17-7-3-1-2-6(4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLJHTSLMLGPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)C2=CC(=NN2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling . This reaction involves the use of boron reagents and palladium catalysts under mild conditions to form the desired carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The scalability of the Suzuki-Miyaura coupling and other similar reactions makes them suitable for industrial applications. Additionally, the use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: The trifluoromethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The phenyl ring and pyrazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the trifluoromethylthio group can yield trifluoromethyl sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl ring or pyrazole moiety .

Scientific Research Applications

3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. Molecular docking studies have shown that this compound can form hydrogen bonds and other interactions with target proteins, leading to its biological effects .

Comparison with Similar Compounds

Structural and Functional Insights:

Trifluoromethylthio (-SCF₃) vs. Trifluoromethyl (-CF₃):

  • The -SCF₃ group in the target compound increases lipophilicity (logP ≈ 3.2) compared to -CF₃ analogs (logP ≈ 2.5), enhancing membrane permeability .
  • The sulfur atom in -SCF₃ may participate in hydrogen bonding or π-interactions, improving target binding .

Substituent Position:

  • Pyrazole-3-substituted analogs (e.g., 209224-91-9) exhibit reduced steric hindrance compared to pyrazole-1-substituted derivatives (e.g., 380238-10-8), affecting receptor selectivity .

Biological Activity:

  • The target compound’s -SCF₃ group is associated with prolonged metabolic half-life in vitro compared to -CF₃ and halogenated analogs .
  • 3-Methyl-1-(2-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine (380238-10-8) demonstrated IC₅₀ = 0.8 µM against BoNT/A protease, highlighting the role of substitution patterns in activity .

Detailed Research Findings

Physicochemical Properties

Property Target Compound (1912400-29-3) 209224-91-9 (-CF₃) 1171587-56-6 (thiazole)
LogP 3.2 2.5 2.8
Water Solubility 12 µM 45 µM 8 µM
pKa 4.1 (amine) 4.3 (amine) 3.9 (amine)

Biological Activity

3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine, with the CAS number 1912400-29-3, is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a trifluoromethylthio group attached to a phenyl ring, connected to a pyrazol-5-amine structure. Its molecular formula is C10H8F3N3S, with a molecular weight of 259.25 g/mol. The trifluoromethylthio group enhances the compound's lipophilicity, improving its ability to cross lipid membranes and enhancing in vivo absorption rates .

Target Interaction

The primary target of 3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine is the gibberellin insensitive DWARF1 (GID1) receptor. The compound interacts with this receptor through hydrogen bonding, influencing the gibberellin pathway critical for plant growth and development.

Biochemical Pathways

The compound has shown significant effects on Arabidopsis thaliana hypocotyl elongation and rice germination at concentrations as low as 0.1 μM, outperforming gibberellin A3 (GA3) in promoting these processes. Such activity suggests its potential use in agricultural applications to enhance crop growth.

Antimicrobial Activity

In studies evaluating the antimicrobial properties of related pyrazole derivatives, it was found that compounds bearing trifluoromethyl groups exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds tested showed poor to moderate inhibition against strains like Staphylococcus aureus and Escherichia coli .

CompoundAntibacterial Activity (MIC in μg/mL)Target Bacteria
Trifluoromethyl-1H-pyrazol-1-thio derivativesPoor to moderateS. aureus, E. coli
Trifluoromethyl-1H-pyrazol-1-yl-thiazolesPoorPseudomonas aeruginosa

Cytotoxicity Studies

Research has indicated that pyrazole derivatives, including those similar to 3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine, exhibit cytotoxic effects against various cancer cell lines. For example, certain derivatives demonstrated IC50 values indicating significant cytotoxicity against MCF7 and NCI-H460 cell lines .

CompoundCell LineIC50 (µM)Activity
Pyrazole derivative AMCF73.79Cytotoxic
Pyrazole derivative BNCI-H46012.50Cytotoxic
Pyrazole derivative CA54926.00Moderate

Research Applications

The unique properties of 3-(3-((Trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine make it a valuable tool in various fields:

Agricultural Research : Its ability to promote plant growth makes it a candidate for developing new agrochemicals aimed at enhancing crop yields under stress conditions.

Pharmaceutical Development : The compound's structural features may lead to the discovery of new drugs targeting specific biological pathways involved in growth regulation or disease states.

Q & A

Q. What are the established synthetic routes for 3-(3-((trifluoromethyl)thio)phenyl)-1H-pyrazol-5-amine, and what key reaction conditions optimize yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a trifluoromethylthio-substituted aryl halide with a pyrazole-amine precursor under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or THF. Microwave-assisted synthesis has been reported to enhance reaction efficiency, reducing time from hours to minutes while improving yields by 15–20% compared to conventional heating . Critical steps include careful control of temperature (60–80°C) and stoichiometric ratios of reagents to avoid side reactions such as over-oxidation of the thioether group.

Q. How is structural characterization of this compound performed, and what analytical techniques are most reliable?

Structural confirmation relies on a combination of:

  • X-ray crystallography : Resolves tautomeric forms and confirms substitution patterns (e.g., planar vs. non-planar aryl groups) .
  • NMR spectroscopy : <sup>1</sup>H and <sup>19</sup>F NMR identify proton environments and trifluoromethylthio group integrity.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Confirms functional groups (e.g., N-H stretches at ~3400 cm⁻¹ for the pyrazole amine) .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

The compound exhibits limited solubility in aqueous media but dissolves well in DMSO, DMF, and dichloromethane. Stability tests indicate degradation under prolonged UV exposure or acidic conditions (pH < 4), with the trifluoromethylthio group prone to hydrolysis. Storage recommendations include inert atmospheres (N₂/Ar) and temperatures below –20°C .

Advanced Research Questions

Q. How does annular tautomerism in the pyrazole ring affect the compound’s physicochemical and biological properties?

Tautomerism between 1H- and 2H-pyrazole forms alters electronic distribution, impacting hydrogen-bonding capacity and binding affinity to biological targets. For example, the 1H-tautomer shows enhanced planarity, favoring interactions with hydrophobic enzyme pockets, while the 2H-form may increase solubility via exposed amine groups. X-ray crystallography and DFT calculations are essential to map tautomeric prevalence and correlate it with activity .

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

Discrepancies often arise from varying reaction scales or impurity profiles of starting materials. For example, trace moisture in solvents can hydrolyze the trifluoromethylthio group, generating sulfoxide byproducts. Methodological adjustments include:

  • Strict anhydrous conditions : Use of molecular sieves or Schlenk techniques.
  • Byproduct analysis : LC-MS or TLC monitoring to identify intermediates (e.g., sulfoxides at Rf 0.3–0.5 in ethyl acetate/hexane).
  • Optimized workup : Column chromatography with gradient elution (hexane → ethyl acetate) to isolate pure product .

Q. What mechanistic insights explain its antimicrobial activity, and how can structure-activity relationships (SAR) guide derivative design?

The trifluoromethylthio group enhances lipophilicity, promoting membrane penetration in Gram-positive bacteria. SAR studies show that replacing the phenyl ring with electron-deficient aromatics (e.g., 3,5-dinitrophenyl) increases potency against S. aureus (MIC 2–4 µg/mL) but reduces selectivity. Hybridization with triazole moieties (e.g., 1,2,4-triazolo[1,5-a]pyrimidines) improves target specificity by engaging bacterial dihydrofolate reductase .

Q. What computational methods predict interactions between this compound and biological targets?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding to enzymes like COX-2 or kinase targets. Key parameters include:

  • Docking scores : ΔG ≤ –8 kcal/mol indicates strong binding.
  • Pharmacophore mapping : Hydrogen-bond donors (pyrazole NH) and hydrophobic contacts (trifluoromethylthio group) are critical. Validation via in vitro assays (e.g., ELISA for COX-2 inhibition) is recommended to confirm predictions .

Methodological Tables

Q. Table 1. Comparison of Synthetic Routes

MethodYield (%)TimeKey ConditionsByproductsReference
Conventional heating65–7012 hK₂CO₃, DMF, 80°CSulfoxides (5–8%)
Microwave-assisted82–8545 minK₂CO₃, DMF, 100 WNone detected
Flow chemistry752 hContinuous reactor, 70°COligomers (trace)

Q. Table 2. Tautomeric Populations in Different Solvents

Solvent1H-Tautomer (%)2H-Tautomer (%)MethodReference
DMSO-d₆928<sup>1</sup>H NMR
CDCl₃7822X-ray

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